13-aza-6-oxadispiro[4.2.4.I]tridecane
Description
13-Aza-6-oxadispiro[4.2.4.I]tridecane is a heterocyclic compound characterized by a unique dispiro architecture, combining nitrogen (aza) and oxygen (oxa) atoms within its framework. Its synthesis typically involves multi-step reactions, such as acid-induced retro-Asinger and subsequent Asinger condensation, starting from precursors like 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine . The compound’s rigid spirocyclic structure confers stability and stereochemical complexity, making it valuable in materials science and pharmaceutical research.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
12-oxa-6-azadispiro[4.1.47.25]tridecane |
InChI |
InChI=1S/C11H19NO/c1-2-6-10(5-1)9-13-11(12-10)7-3-4-8-11/h12H,1-9H2 |
InChI Key |
NBXPMONRFXACJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COC3(N2)CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Complexity :
- The target compound and 6-azadispiro[4.1.4.2]tridecane-6-oxyl share dispiro frameworks but differ in functional groups. The latter’s nitroxide radical enables applications in electron paramagnetic resonance (EPR) imaging , whereas the target compound’s hexamethyl and oxa/aza groups suggest utility in asymmetric synthesis .
- Compared to 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, the target compound’s smaller spiro rings ([4.2.4.I] vs. [5.7]) likely result in distinct steric and electronic properties, affecting reactivity and stability .
Synthetic Accessibility: The target compound’s synthesis requires precise acid-mediated rearrangements, contrasting with the simpler ring-opening/ring-closing approach for 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane .
Functionalization Potential: The diazadispiro compound (C₁₁H₁₈N₂O) offers dual nitrogen sites for further derivatization, whereas the target compound’s single aza group limits its versatility in forming hydrogen-bonded networks .
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